1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride
Overview
Description
1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a chemical compound with the CAS Number: 51108-53-3. It has a molecular weight of 301.61 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, such as this compound, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to afford a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with a benzyl group, at the 4-position with a bromo group, and at the 3 and 5-positions with methyl groups .Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 301.61 .Scientific Research Applications
1. Pharmacokinetic Properties and Analytical Techniques
Pyrazole derivatives, such as designer benzodiazepines (e.g., flubromazepam), have been characterized using various analytical techniques like nuclear magnetic resonance, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS). These compounds are researched for their pharmacokinetic properties, including metabolism and elimination half-life. For instance, flubromazepam has been shown to have an extremely long elimination half-life of more than 100 hours (Moosmann et al., 2013).
2. Therapeutic Applications
Some pyrazole derivatives are investigated for their therapeutic applications. For example, the non-peptide V2 arginine vasopressin (AVP) antagonist, a pyrazole derivative, has shown effectiveness in producing water diuresis and improving hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH) (Saito et al., 1997).
3. Environmental and Health Monitoring
Studies on pyrethroid metabolites, which include pyrazole structures, have been conducted to assess environmental exposure and its impact on health. Research includes biomonitoring urinary pyrethroid metabolites in populations, indicating widespread and specific exposure to these chemicals. Such studies are crucial for understanding the exposure levels and potential health risks associated with these compounds (Ueyama et al., 2022).
Mechanism of Action
Target of Action
It’s known that 4-substituted pyrazoles, which this compound is a part of, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It’s known that 4-substituted pyrazoles can inhibit liver alcohol dehydrogenase . This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby preventing its normal function.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it could be inferred that it may affect the alcohol metabolism pathway. This could lead to downstream effects such as the accumulation of acetaldehyde, a toxic metabolite, which can cause various health issues.
Result of Action
As a potential inhibitor of liver alcohol dehydrogenase , it could potentially lead to an accumulation of acetaldehyde in the body, which can cause various health issues.
Properties
IUPAC Name |
1-benzyl-4-bromo-3,5-dimethylpyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWENNMABGYEQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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